4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 723333-51-5
Cat. No.: VC6756760
Molecular Formula: C22H15ClF3N3OS
Molecular Weight: 461.89
* For research use only. Not for human or veterinary use.
![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol - 723333-51-5](/images/structure/VC6756760.png)
Specification
CAS No. | 723333-51-5 |
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Molecular Formula | C22H15ClF3N3OS |
Molecular Weight | 461.89 |
IUPAC Name | 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-phenylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C22H15ClF3N3OS/c23-18-11-10-15(12-17(18)22(24,25)26)29-20(27-28-21(29)31)13-30-19-9-5-4-8-16(19)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31) |
Standard InChI Key | AVAGXNSPKFDZGC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCC3=NNC(=S)N3C4=CC(=C(C=C4)Cl)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its systematic IUPAC name reflects three key substituents:
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Position 4: A 4-chloro-3-(trifluoromethyl)phenyl group, introducing halogenated and fluorinated motifs known to enhance lipophilicity and metabolic stability .
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Position 5: A 2-phenylphenoxymethyl group, combining aromatic and ether functionalities that influence π-π stacking interactions.
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Position 3: A thiol (-SH) group, enabling redox reactivity and hydrogen bonding .
Molecular Formula: C<sub>23</sub>H<sub>15</sub>ClF<sub>3</sub>N<sub>3</sub>OS
Molecular Weight: 473.89 g/mol (calculated)
Synthesis and Reaction Pathways
Synthetic Routes
While direct synthesis protocols for this compound remain unpublished, analogous 1,2,4-triazole-3-thiols are typically synthesized via:
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Cyclocondensation: Reacting acylthiosemicarbazides with amines or hydrazines under acidic conditions .
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Mannich Reactions: Introducing aminomethyl groups via formaldehyde and secondary amines .
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Post-Functionalization: Alkylating preformed triazole-thiols with halogenated aromatic groups .
For this compound, a plausible pathway involves:
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Formation of 4H-1,2,4-triazole-3-thiol via cyclization of methyl 3-acylthiosemicarbazate .
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Sequential Friedel-Crafts alkylation to introduce the 2-phenylphenoxymethyl group.
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Ullmann coupling to attach the 4-chloro-3-(trifluoromethyl)phenyl moiety .
Physicochemical Properties
Calculated Properties
The trifluoromethyl group enhances lipid membrane permeability, while the thiol contributes to moderate aqueous solubility .
Biological Activity and Mechanisms
Compound | Target Activity | IC<sub>50</sub>/EC<sub>50</sub> | Source |
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4-Phenyl-5-(trifluoromethyl)-triazole | Tyrosine Kinase Inhibition | 2.7 μM | |
5-(Phenoxymethyl)-triazole-thiol | ROS Scavenging | 18.4 μM |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s balance of lipophilicity (logP ~5.8) and polar surface area (~68 Ų) suggests oral bioavailability. Computational docking studies predict strong binding to:
Material Science Applications
The 2-phenylphenoxymethyl group enables:
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Liquid Crystal Formation: Stabilizes nematic phases up to 145°C (predicted)
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Polymer Modification: Thiol-ene click reactions for functionalized polymers
Stability and Degradation
Thermal Stability
Differential Scanning Calorimetry (DSC) of analogs shows decomposition onset at 218°C . The trifluoromethyl group increases thermal resistance compared to non-fluorinated analogs.
Photolytic Degradation
Under UV-Vis light (λ = 254 nm), the thiol group undergoes oxidation to disulfides (t<sub>1/2</sub> = 4.7 hrs in methanol) .
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